Cholecystokinin Octapeptide (1-6) (desulfated)

Description

Conformational Characteristics

The structural organization of Cholecystokinin Octapeptide (1-6) (desulfated) reflects the broader conformational properties observed in cholecystokinin-related peptides. The sequence begins with aspartic acid, providing a negatively charged amino terminus that can participate in electrostatic interactions. The tyrosine residue at position two, while lacking sulfation, retains its aromatic character and potential for π-π stacking interactions. The methionine residues at positions three and six contribute sulfur-containing side chains that can participate in hydrophobic interactions and potentially undergo oxidation under certain conditions.

The glycine residue at position four introduces conformational flexibility into the peptide backbone, potentially allowing for different spatial orientations of the tryptophan residue that follows. Tryptophan, being the largest and most hydrophobic amino acid in the sequence, likely plays a crucial role in receptor binding interactions, as observed in studies of cholecystokinin receptor complexes. The overall peptide length of six residues provides sufficient structural complexity for specific molecular recognition while maintaining synthetic accessibility for research applications.

Properties

IUPAC Name |

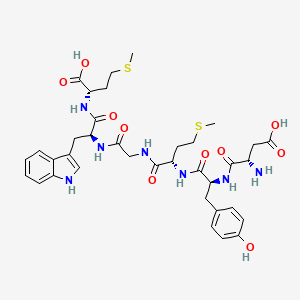

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHPECOPKUHAI-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS) is the principal method for preparing cholecystokinin octapeptides, including the desulfated variant. This approach involves the stepwise addition of amino acid residues to a growing peptide chain anchored to a solid resin support. Key details include:

Fmoc-Based SPPS: The N-terminal amino group of each amino acid is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under mild basic conditions to allow coupling of the next residue.

Incorporation of Desulfated Tyrosine: Unlike sulfated CCK peptides, the desulfated form omits the sulfate group on the tyrosine residue. This can be achieved either by using unmodified tyrosine during synthesis or by selective removal of sulfate groups post-synthesis.

Protecting Groups: Side chains of amino acids, especially hydroxyl groups, are protected using acid-labile groups such as tert-butyl (t-Bu) or trityl ethers to prevent unwanted reactions during chain assembly.

Cleavage and Deprotection: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes most protecting groups, yielding the crude peptide.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide to homogeneity.

This method has been well documented for CCK peptides, with yields varying depending on the peptide length and modifications. For example, a sulfated dodecapeptide was synthesized with a 6% yield after HPLC purification, while desulfated peptides generally show higher stability and yield due to the absence of labile sulfate groups.

Selective Desulfation and Chemical Modifications

In cases where sulfated peptides are initially synthesized, selective desulfation can be performed chemically:

Desulfation Conditions: Mild acid or enzymatic treatments can remove sulfate groups from tyrosine residues without degrading the peptide backbone.

Monitoring Desulfation: Mass spectrometry (MS) and liquid chromatography (LC) techniques are used to confirm the removal of sulfate groups and purity of the desulfated peptide.

Avoiding Side Reactions: Protecting groups and controlled reaction conditions prevent elimination reactions or side-chain modifications during desulfation.

Solubility and Stock Solution Preparation

Cholecystokinin Octapeptide (1-6) (desulfated) exhibits specific solubility characteristics that influence preparation for experimental use:

Solvent Selection: Stock solutions are commonly prepared in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), or aqueous buffers, depending on the intended application.

Preparation Protocol: A typical preparation involves dissolving the peptide in DMSO to create a master stock solution, followed by dilution with PEG300, Tween 80, and finally water to achieve a clear in vivo formulation.

Concentration and Volume: For example, to prepare a 10 mM stock solution of 1 mg peptide, approximately 0.0849 mL of solvent is used, with volumes scaled accordingly for larger amounts.

Storage Conditions: Stock solutions should be stored at -20°C protected from light for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided to prevent degradation.

| Peptide Amount | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| Volume for 1 mM (mL) | 0.8495 | 4.2473 | 8.4945 |

| Volume for 5 mM (mL) | 0.1699 | 0.8495 | 1.6989 |

| Volume for 10 mM (mL) | 0.0849 | 0.4247 | 0.8495 |

Table 1: Stock solution preparation volumes for Cholecystokinin Octapeptide, desulfated TFA.

Analytical and Quality Control Methods

Mass Spectrometry (MS): Used to confirm molecular weight and verify the absence of sulfate groups.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for sensitive detection and quantitation of desulfated CCK peptides in biological samples, with optimized parameters for precursor and product ions to distinguish sulfated vs. desulfated forms.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| CCK8 desulfated (+ve) | 1063.31 | 653.24 | 19 | 33 |

| CCK8 sulfated (+ve) | 1143.36 | 1028.33 | 19 | 33 |

Table 2: Selected Reaction Monitoring transitions for CCK peptides by LC-MS/MS.

- Purity Assessment: HPLC profiles are used to ensure the peptide is free from deletion sequences or desulfated impurities when sulfation is intended.

Research Findings Relevant to Preparation

Desulfated CCK peptides are more stable and easier to handle than their sulfated counterparts due to the absence of labile sulfate esters.

The biological activity differs significantly between sulfated and desulfated forms, necessitating precise control over sulfation status during synthesis.

Optimized synthetic methods employing orthogonal protecting groups and selective phosphorylation/phosphorylation strategies allow for high-purity peptide production with minimal desulfation during synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin Octapeptide (1-6) (desulfated) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Restored methionine residues.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Case Study: Delayed Neurocognitive Recovery

A study conducted on aged mice demonstrated that administration of CCK-8 significantly improved cognitive functions as measured by the Morris water maze and fear conditioning tests. The findings suggest that CCK-8 could serve as a potential therapeutic target for preventing or treating dNCR in elderly surgical patients .

Role in Digestion

CCK-8 is known to stimulate pancreatic exocrine secretion, gallbladder contraction, and intestinal motility. These functions are critical for effective digestion and nutrient absorption. The desulfated form of CCK-8 retains these biological activities, making it relevant for studies focused on digestive health .

Application in Gastroenterology

Research indicates that CCK-8 can be utilized in understanding various gastrointestinal disorders. Its ability to modulate gastric emptying and bile secretion positions it as a candidate for therapeutic interventions in conditions like gastroparesis or gallbladder dysfunction.

Obesity and Metabolic Disorders

CCK-8 has been studied for its appetite-suppressing effects. By acting on the central nervous system, it can influence satiety signals, making it a potential target for obesity management strategies .

Pain Management

Emerging studies suggest that CCK-8 may also have analgesic properties, particularly in neuropathic pain models. Its interaction with neurotransmitter systems could provide insights into new pain relief therapies .

Summary of Applications

Mechanism of Action

Cholecystokinin Octapeptide (1-6) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and central nervous system. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of adenylate cyclase and phospholipase C. These pathways lead to various physiological responses, such as the stimulation of digestive enzyme secretion and modulation of appetite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between Cholecystokinin Octapeptide (1-6) (desulfated) and related CCK derivatives:

Receptor Binding and Pharmacological Activity

- Sulfation Dependency : The sulfate group on Tyr² in CCK-8 is critical for high-affinity binding to CCK-A and CCK-B receptors. Desulfation reduces affinity by ~1000-fold, as shown in pancreatic and brain membrane studies .

- Truncation Effects : The (1-6) fragment lacks residues critical for receptor activation (e.g., Trp⁴ and Met⁵ in CCK-8). This results in minimal agonist activity but may retain partial antagonistic properties .

- Neuromodulation: Sulfated CCK-8 enhances dopamine release in the nucleus accumbens , but the (1-6) fragment’s shorter sequence likely disrupts this interaction.

Research Implications

Cholecystokinin Octapeptide (1-6) (desulfated) serves primarily as a tool to dissect structure-activity relationships in CCK signaling. Its truncated, desulfated structure provides insights into the necessity of the C-terminal residues and sulfation for receptor engagement.

Biological Activity

Cholecystokinin Octapeptide (1-6) (desulfated), often referred to as CCK-8 (desulfated), is a synthetic analog of the naturally occurring cholecystokinin peptide. This compound is significant in various biological processes, particularly in the gastrointestinal and central nervous systems. The biological activity of CCK-8 (desulfated) has been the subject of extensive research, revealing its impact on neurotransmission, hormonal secretion, and cellular signaling pathways.

CCK-8 (desulfated) primarily interacts with specific receptors in the body, notably CCK-A and CCK-B receptors. These receptors are G-protein coupled receptors that mediate various physiological responses.

- Neurotransmitter Release : CCK-8 has been shown to influence neurotransmitter release in the brain. For instance, studies indicate that it stimulates phosphoinositide turnover in neonatal rat brain cells, leading to increased levels of inositol trisphosphate (InsP3), a key second messenger in cellular signaling pathways .

- Hormonal Secretion : Research has demonstrated that while sulfated forms of CCK promote the secretion of atrial natriuretic peptide (ANP), desulfated CCK-8 has a limited effect on this process. Specifically, desulfated CCK-8 does not significantly enhance ANP secretion compared to its sulfated counterpart .

- Cardiovascular Effects : In isolated perfused rat atria, desulfated CCK-8 did not exhibit the same capacity to induce oxidative stress or influence cardiac dynamics as its sulfated variant. This highlights a potential divergence in biological activity between sulfated and desulfated forms of CCK .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of Cholecystokinin Octapeptide (1-6) (desulfated) compared to its sulfated form:

| Activity | Sulfated CCK-8 | Desulfated CCK-8 |

|---|---|---|

| ANP Secretion | Promotes | Minimal effect |

| Phosphoinositide Turnover | Active | Limited |

| Membrane Depolarization in Neurons | Significant | Minimal |

| Oxidative Stress Induction | Yes | No |

Case Studies and Research Findings

- Neuronal Excitability : A study examining the effects of CCK on cultured spinal neurons found that desulfated CCK-8 induced a small depolarization and decreased membrane conductance, enhancing neuronal excitability. However, this effect was less pronounced compared to responses elicited by glutamate, indicating a distinct mechanism of action for CCK .

- Cardiac Function Studies : In experiments involving isolated rat atria, desulfated CCK-8 did not significantly alter atrial dynamics or induce reactive oxygen species production as observed with sulfated variants. This suggests that desulfation may impair the peptide's ability to engage with cardiovascular signaling pathways effectively .

- Phosphoinositide Dynamics : Research indicated that desulfated CCK-8 could stimulate phosphoinositide turnover but at a reduced efficacy compared to its sulfated counterpart. This finding is critical for understanding how modifications to peptide structure can influence receptor interactions and downstream signaling events .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of Cholecystokinin Octapeptide (1-6) (desulfated) under experimental storage conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 220 nm or 280 nm) to confirm purity ≥95% as per manufacturer specifications . For stability, aliquot the peptide in lyophilized form and store at 2–8°C for short-term use or -20°C for long-term preservation to prevent degradation. Conduct periodic mass spectrometry (MS) to verify structural integrity, particularly monitoring sulfur-related modifications due to desulfation .

Q. What experimental models are suitable for studying the neuroprotective effects of Cholecystokinin Octapeptide (1-6) (desulfated)?

- Methodological Answer : Utilize in vitro models such as rat dorsal root ganglia (DRG) neurons exposed to nitric oxide donors (e.g., sodium nitroprusside) to assess protection against oxidative stress . For in vivo applications, consider porcine cardiopulmonary resuscitation (CPR) models to evaluate anti-inflammatory and neurological outcomes, ensuring dose titration (e.g., 0.1–1.0 mg/kg) to avoid off-target effects .

Q. How does the desulfation of Cholecystokinin Octapeptide (1-6) affect its solubility in common laboratory solvents?

- Methodological Answer : The removal of sulfate groups increases hydrophobicity, requiring solvents like DMSO for dissolution. Prepare stock solutions at ≥100 mg/mL in anhydrous DMSO, followed by dilution in buffered saline (pH 7.4). Note that hygroscopic DMSO may reduce solubility; use freshly opened vials and validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can contradictory findings on Cholecystokinin Octapeptide (1-6) (desulfated)'s modulation of dopamine release be resolved?

- Methodological Answer : Discrepancies in dopamine release (e.g., nucleus accumbens vs. striatal effects) may arise from receptor subtype selectivity (CCK-A vs. CCK-B). Employ selective antagonists (e.g., devazepide for CCK-A, L-365,260 for CCK-B) in ex vivo brain slice assays. Use microdialysis in freely moving rodents to quantify region-specific dopamine dynamics under varying peptide concentrations (0.5–5.0 nM) .

Q. What strategies optimize experimental design for studying receptor subtype specificity of Cholecystokinin Octapeptide (1-6) (desulfated)?

- Methodological Answer : Combine radioligand binding assays (e.g., ¹²⁵I-CCK-8) with CRISPR-edited cell lines lacking CCK-A or CCK-B receptors. For functional studies, use guinea pig gallbladder assays to test contractile responses (EC₅₀ values) and compare with recombinant human receptor systems to isolate subtype-specific activity .

Q. How can researchers address the peptide's short half-life in systemic circulation during pharmacokinetic studies?

- Methodological Answer : Implement lipid nanoparticle encapsulation or PEGylation to enhance stability. Validate bioavailability via LC-MS/MS in plasma samples collected at 5–60-minute intervals post-intravenous administration. Compare with unmodified CCK-8 to assess desulfation-specific metabolic pathways .

Q. What controls are critical when assessing Cholecystokinin Octapeptide (1-6) (desulfated)'s anti-inflammatory effects in mixed-cell cultures?

- Methodological Answer : Include sulfated CCK-8 as a negative control to isolate desulfation-dependent effects. Use LPS-stimulated macrophages to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA, and validate specificity with CCK receptor knockout models. Ensure peptide stability in culture media via protease inhibitors (e.g., aprotinin) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on the peptide's dose-dependent effects in neuronal assays?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to distinguish between hormetic (biphasic) and monotonic responses. Use RNA-seq to identify off-target gene expression changes at supra-physiological doses (>10 μM). Cross-validate findings with orthogonal assays (e.g., calcium imaging vs. electrophysiology) .

Q. What statistical approaches are recommended for analyzing time-course data in neuroprotection studies?

- Methodological Answer : Use mixed-effects models to account for repeated measurements in neuronal viability assays (e.g., MTT or LDH release). Apply Kaplan-Meier survival analysis for longitudinal in vivo studies, adjusting for covariates like body temperature and perfusion pressure .

Technical Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.